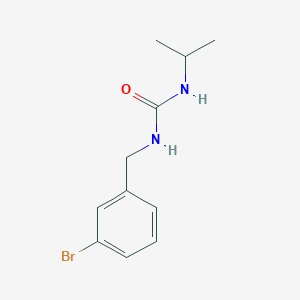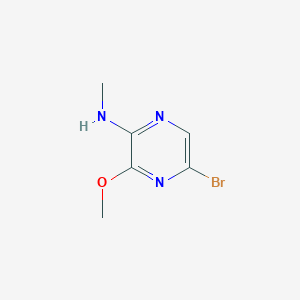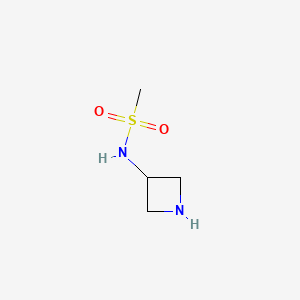
1-(3-Bromobenzyl)-3-isopropylurea
Descripción general
Descripción
“1-(3-Bromobenzyl)piperidine” is a compound that has a similar structure to the requested compound . It has a molecular formula of C12H16BrN and an average mass of 254.166 Da .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like reduction, acylation, alkylation, and bromination . For instance, 3-Bromobenzyl bromide undergoes reduction with diethylzinc in the presence of Pd (PPh 3) 4 to yield a corresponding hydrocarbon .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely. For example, 3-Bromobenzyl bromide was used in the synthesis of various compounds, including 1,7-di(3-bromobenzyl)cyclen and substituted 8-arylquinoline .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For “1-(3-Bromobenzyl)piperidine”, the density is 1.3±0.1 g/cm3, the boiling point is 302.9±17.0 °C at 760 mmHg, and the flash point is 137.0±20.9 °C .Aplicaciones Científicas De Investigación
Catalysis and Synthesis
The compound is used in domino [Pd]-catalysis for synthesizing isobenzofuran-1(3H)-ones, with broad substrate scope and application in the synthesis of drugs like antiplatelet drug n-butyl phthalide and cytotoxic agonist 3a-[4'-methoxylbenzyl]-5,7-dimethoxyphthalide (Mahendar & Satyanarayana, 2016).
It's involved in Pd-catalyzed direct arylation processes, aiding in the synthesis of complex organic structures like 3-halopyrazolo[5,1-a]isoindoles (Brahim, Ammar, Soulé, & Doucet, 2016).
Analytical Chemistry
- Utilized in the separation and determination of isomers in chromatography, demonstrating effectiveness in complex chemical analyses (Kluska et al., 2014).
Electrochemical Applications
- A key component in the electroreductive synthesis of organic derivatives like 1-(bromobenzyl)-isoquinoline, which are pivotal in the synthesis of natural alkaloids (Shono, Miyamoto, Mizukami, & Hamaguchi, 1981).
Environmental and Material Sciences
- Its derivatives, such as thioureas, have been studied as corrosion inhibitors for materials like carbon steel, highlighting its potential in material preservation (Torres et al., 2014).
Biotechnological Production
- Involved in the biotechnological production of compounds like cis-1,2-dihydrocatechols, used as starting materials for synthesizing complex organic molecules (Vila et al., 2013).
Antitumor Activity
- Some derivatives, like S-(p-bromobenzyl)glutathione, show potential as antitumor agents, inhibiting the growth of certain cancer cells (Thornalley, Ladan, Ridgway, & Kang, 1996).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-8(2)14-11(15)13-7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTUSNPIQDLXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid](/img/structure/B1444749.png)

![tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1444752.png)

![4-Azaspiro[2.5]octane-5,7-dione](/img/structure/B1444754.png)
![9-([1,1'-Biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole](/img/structure/B1444758.png)


![6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1444765.png)

